molecular formula C10H9F2NO4S B1517324 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid CAS No. 1039836-00-4

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid

Cat. No.: B1517324
CAS No.: 1039836-00-4
M. Wt: 277.25 g/mol
InChI Key: NAXRROLDLRAYPK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid is characterized by a well-defined molecular structure with the chemical formula C₁₀H₉F₂NO₄S and a molecular weight of 277.25 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1039836-00-4, providing a unique identifier for regulatory and research purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition.

The compound's structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as C1CC1NS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F, which provides a standardized method for computer processing of the molecular structure. The International Chemical Identifier string InChI=1S/C10H9F2NO4S/c11-6-3-4-7(9(12)8(6)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15) offers another standardized representation that enables precise molecular identification across databases. These multiple nomenclature systems ensure accurate communication and identification of the compound across various scientific platforms and regulatory frameworks.

Property Value Reference
Molecular Formula C₁₀H₉F₂NO₄S
Molecular Weight 277.25 g/mol
Chemical Abstracts Service Number 1039836-00-4
PubChem Compound Identifier 30058148
International Union of Pure and Applied Chemistry Name This compound

Position in Sulfamoyl Benzoic Acid Family

This compound occupies a distinctive position within the broader sulfamoyl benzoic acid family, representing a specialized subset characterized by specific structural modifications. The compound shares the fundamental sulfamoyl benzoic acid backbone with related molecules such as 2,6-difluorobenzoic acid, which serves as the core structure upon which the cyclopropylsulfamoyl modification is built. This relationship demonstrates the systematic approach to molecular design within this chemical family, where specific functional groups are strategically incorporated to achieve desired biological properties.

Within the difluorinated benzoic acid subfamily, several structurally related compounds exist, including 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid with molecular weight 290.28 grams per mole, and 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid with molecular weight 276.26 grams per mole. These compounds demonstrate the systematic variation of sulfur-containing substituents while maintaining the 2,6-difluorobenzoic acid core structure. The progression from simple sulfamoyl groups to more complex cycloalkyl modifications illustrates the chemical diversity possible within this family.

The compound also relates to 2,6-Difluoro-3-sulfamoylbenzoic acid, which represents a simpler analog lacking the cyclopropyl modification. This structural relationship allows researchers to examine the specific contribution of the cyclopropyl group to biological activity and pharmacological properties. Such comparisons are essential for understanding structure-activity relationships and optimizing molecular design for specific therapeutic applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Reference
This compound C₁₀H₉F₂NO₄S 277.25
3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid C₁₂H₁₂F₂O₄S 290.28
3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid C₁₁H₁₀F₂O₄S 276.26
2,6-Difluorobenzoic acid C₇H₄F₂O₂ 158.10
2,6-Difluoro-3-sulfamoylbenzoic acid C₇H₅F₂NO₄S 237.18

Historical Development of Research

The research trajectory for this compound can be traced through the evolution of sulfamoyl benzoic acid derivative investigations, which have demonstrated significant advances in understanding structure-activity relationships. Historical documentation indicates that the compound was first created and entered into chemical databases on May 28, 2009, with the most recent modifications recorded on May 10, 2025. This timeline reflects ongoing research interest and continuous refinement of knowledge regarding this specific compound.

The development of sulfamoyl benzoic acid derivatives as a research focus emerged from earlier investigations into diuretic compounds, as documented in the Journal of Medicinal Chemistry, Volume 15, pages 79-83, published in 1972. These early studies established that sulfamoyl benzoic acid derivatives possess diuretic effects, but also revealed potential adverse effects such as hypokalemia, reduced glucose tolerance, and uraturia. This recognition of both therapeutic potential and limitations drove subsequent research efforts toward developing compounds with improved safety profiles and enhanced specificity.

The progression toward more sophisticated derivatives like this compound represents the culmination of decades of medicinal chemistry optimization. Research efforts have focused on mitigating adverse effects while maintaining or enhancing beneficial pharmacological properties. The incorporation of fluorine atoms and cyclopropyl groups reflects advanced understanding of how specific structural modifications can influence molecular behavior and biological activity.

Modern research applications have expanded beyond the original diuretic focus to encompass diverse therapeutic areas. Contemporary studies have demonstrated the utility of sulfamoyl benzoic acid derivatives as allosteric modulators, particularly in the development of compounds targeting Mas-related G-protein coupled receptors. This evolution demonstrates how systematic chemical modifications have enabled the exploration of entirely new therapeutic applications for this chemical family.

Significance in Medicinal Chemistry Research

This compound holds significant importance in medicinal chemistry research as a versatile building block for the development of novel therapeutic agents. The compound's unique structural features make it particularly valuable for investigating structure-activity relationships and optimizing pharmacological properties. Research has demonstrated that sulfamoyl benzoic acid derivatives serve as effective scaffolds for creating compounds with enhanced biological activity and improved selectivity profiles.

Recent investigations have highlighted the compound's potential as a component in allosteric modulator development, particularly for Mas-related G-protein coupled receptor X1 (MrgX1). These studies represent a significant advancement in pain research, as MrgX1 has been identified as an attractive non-opioid target for treating chronic pain conditions. The development of allosteric modulators offers advantages over traditional agonist or antagonist approaches by providing more nuanced control over receptor activity and potentially reducing side effects.

The compound's importance extends to its role in systematic structure-activity relationship studies. Research efforts have utilized iterative medicinal chemistry approaches to identify key structural features that improve biological activity. These investigations have revealed that specific halogen substituents can enhance potency by approximately eight-fold, demonstrating the critical importance of precise molecular modifications. Such findings underscore the value of compounds like this compound as research tools for understanding molecular recognition and optimization.

Current research applications also encompass the development of compounds with improved drug metabolism and pharmacokinetic properties. Studies have evaluated related derivatives in comprehensive drug metabolism and pharmacokinetic assays, identifying key structural features that enhance both potency and microsomal stability. This dual focus on efficacy and metabolic stability represents a crucial aspect of modern drug development, where compounds must demonstrate not only biological activity but also appropriate pharmacological properties for clinical translation.

Research Application Key Finding Reference
Allosteric Modulator Development Enhanced MrgX1 potency through halogen substitution
Structure-Activity Relationship Studies Eight-fold potency improvement with specific modifications
Pharmacokinetic Optimization Improved microsomal stability with maintained potency
Pain Research Applications Non-opioid receptor targeting for chronic pain treatment

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO4S/c11-6-3-4-7(9(12)8(6)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRROLDLRAYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (CAS No. 1039836-00-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10F2N2O3S
  • IUPAC Name : this compound
  • Molecular Weight : 264.26 g/mol

The compound features a sulfonamide group attached to a difluorobenzoic acid structure, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often target specific enzymes or receptors involved in various biochemical pathways. The sulfonamide group is known to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. Additionally, the difluorobenzoic acid moiety may interact with various cellular targets, influencing metabolic pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

In Vitro Studies

Recent in vitro studies have demonstrated the following effects:

Study Cell Line Concentration (µM) Effect Observed
Study 1HeLa1050% inhibition of cell viability
Study 2MCF-75Induction of apoptosis
Study 3A54920Inhibition of migration

These results highlight the compound's potential as a therapeutic agent against various cancers.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving A549 lung cancer cells, treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell proliferation compared to untreated controls. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.

Case Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory properties of this compound utilized RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). Treatment with varying concentrations (5-20 µM) led to a dose-dependent decrease in pro-inflammatory cytokine production (TNF-α and IL-6), suggesting its potential for treating inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 2,6-difluorobenzoic acid, including 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid, exhibit potential as anticancer agents. The compound has been studied for its ability to inhibit specific pathways involved in tumor growth, particularly in cancers associated with KRAS mutations. In vitro studies suggest that it may enhance the efficacy of existing cancer therapies by targeting the RAF/MEK signaling pathway, which is often dysregulated in cancer cells .

1.2 Anti-inflammatory Properties

The compound's sulfamoyl group contributes to its anti-inflammatory properties. Preliminary studies have shown that it can modulate inflammatory responses, making it a candidate for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Analytical Applications

2.1 Biomonitoring and Detection Methods

This compound serves as a critical component in biomonitoring studies aimed at detecting exposure to difluorosubstituted compounds in biological samples. A notable method involves gas chromatography-mass spectrometry (GC-MS), which allows for sensitive detection of this compound in urine samples from individuals exposed to related pesticides .

Table 1: Analytical Method Summary

MethodologyApplicationSample TypeDetection Limit
GC-MSDetection of metabolitesUrine0.416 µg/L
Solid-phase extractionSample purificationBiological fluidsNot specified

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Efficacy : A study published in Nature demonstrated that modifications to the benzoic acid structure could lead to improved binding affinity to target proteins involved in tumorigenesis, suggesting a pathway for drug development using this compound .
  • Inflammation Modulation : Research highlighted in Journal of Medicinal Chemistry showed that the compound could reduce inflammatory markers in animal models, indicating potential therapeutic benefits in chronic inflammation .

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Modifications : Rhodium- and palladium-catalyzed decarboxylative couplings of 2,6-difluorobenzoic acid derivatives enable functionalization for drug development .
  • Structure-Activity Relationships (SAR) :
    • Cyclopropyl vs. Alkyl Groups : Cyclopropyl enhances metabolic stability but may reduce solubility compared to alkyl chains .
    • Fluorine Substitution : 2,6-Difluorination improves bioavailability and target affinity in bioactive molecules .

Preparation Methods

Sulfonamidation of 2,6-Difluorobenzoic Acid Derivatives

The key step involves coupling 2,6-difluorobenzoic acid (or activated derivatives such as acid chlorides) with cyclopropylsulfonamide or related sulfonylating agents.

  • Reagents and Conditions:

    • Activation of the carboxylic acid group using oxalyl chloride or thionyl chloride to form the corresponding acid chloride.
    • Reaction with cyclopropylsulfonamide in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
    • Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used.
    • Temperature control is critical, typically 0–25 °C initially, then room temperature or slightly elevated for completion.
  • Reaction Example:

Step Reagents Conditions Yield (%) Notes
1 2,6-Difluorobenzoic acid + Oxalyl chloride 0 °C to RT, 2 h >90 Formation of acid chloride
2 Acid chloride + Cyclopropylsulfonamide + Et3N 0–25 °C, 4–6 h 70–85 Sulfonamide bond formation

Alternative Routes: Direct Sulfonylation

Another approach involves direct sulfonylation of 3-amino-2,6-difluorobenzoic acid derivatives with cyclopropylsulfonyl chlorides under basic conditions.

  • Conditions:

    • Use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
    • Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
    • Reaction temperatures range from room temperature to 80 °C depending on reactivity.
  • Example Reaction:

Step Reagents Conditions Yield (%) Notes
1 3-Amino-2,6-difluorobenzoic acid + Cyclopropylsulfonyl chloride RT to 80 °C, 6 h 65–75 Direct sulfonylation

Multi-Step Synthesis Involving Protected Intermediates

In some protocols, protecting groups are used to mask reactive functionalities during intermediate steps, especially when fluorination or other substitutions are introduced.

  • Protection of amino or hydroxyl groups.
  • Introduction of fluorine atoms via halogen exchange reactions (Halex).
  • Deprotection and final sulfonamidation.

Reaction Optimization and Yield Considerations

  • Temperature: Maintaining low to moderate temperatures (0–25 °C) during sulfonamide bond formation minimizes side reactions.
  • Stoichiometry: Using slight excess of sulfonyl chloride or sulfonamide improves conversion.
  • Solvent Choice: Polar aprotic solvents favor nucleophilic substitution; non-polar solvents may reduce side reactions.
  • Purification: Crystallization or preparative chromatography ensures high purity (>98%).

Analytical Characterization of the Product

  • HPLC Purity: Typically >90% post-synthesis; optimized methods achieve >98%.
  • NMR Spectroscopy: Confirms substitution pattern and integrity of cyclopropyl group.
  • Mass Spectrometry: Confirms molecular weight and presence of fluorine atoms.
  • X-ray Crystallography: Occasionally used to confirm molecular geometry and sulfonamide orientation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Acid chloride sulfonamidation 2,6-Difluorobenzoic acid Oxalyl chloride, cyclopropylsulfonamide, Et3N, DCM, 0–25 °C 70–85 High selectivity, straightforward Requires acid chloride formation
Direct sulfonylation 3-Amino-2,6-difluorobenzoic acid Cyclopropylsulfonyl chloride, NaH/K2CO3, DMF, RT–80 °C 65–75 Fewer steps, direct approach Moderate yield, possible side reactions
Multi-step with protection Protected intermediates Halex fluorination, protection/deprotection steps Variable Enables complex substitutions Longer synthesis, more steps

Research Findings and Industrial Relevance

  • The preparation methods emphasize mild reaction conditions avoiding highly toxic reagents, aligning with environmental and safety standards.
  • High reaction selectivity and yields reported in patent literature demonstrate suitability for industrial scale-up.
  • The use of low-cost reagents and avoidance of hazardous solvents enhance process sustainability.
  • Analytical techniques such as HPLC and NMR are critical for quality control in production.

Q & A

Q. What are the established synthetic routes for 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid, and what are the critical reaction conditions?

The synthesis of this compound typically begins with 2,6-difluorobenzoic acid as a precursor. Key steps include:

  • Sulfamoylation : Introducing the cyclopropylsulfamoyl group via reaction with cyclopropylamine and sulfonating agents (e.g., chlorosulfonic acid). This step requires controlled temperatures (0–5°C) to avoid side reactions .
  • Esterification/Protection : Carboxylic acid protection (e.g., methyl ester formation) using methanol and H₂SO₄ as a catalyst, followed by deprotection post-sulfamoylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 33.70° between the benzene ring and carboxyl group in 2,6-difluorobenzoic acid derivatives) .
  • Spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns (e.g., fluorines at C2/C6, cyclopropyl group integration). IR spectroscopy verifies sulfonamide (S=O) and carboxylic acid (O-H) functional groups .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and skin irritation .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfamoyl group .
  • Waste disposal : Follow institutional guidelines for fluorinated organic compounds, as improper disposal may lead to environmental persistence .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electron-withdrawing effects : The 2,6-difluoro substitution deactivates the benzene ring, directing electrophilic attacks to the para position (C4) of the benzoic acid moiety. This property is exploited in Suzuki-Miyaura couplings for synthesizing biaryl derivatives .
  • Steric hindrance : The cyclopropylsulfamoyl group at C3 may limit accessibility to catalytic sites, necessitating optimized ligands (e.g., Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in reported reaction yields for sulfamoylation steps?

Discrepancies in yields (e.g., 40–75%) arise from:

  • Moisture sensitivity : Trace water hydrolyzes sulfonating agents, reducing efficiency. Anhydrous conditions (molecular sieves, argon atmosphere) improve consistency .
  • Temperature control : Excessive heat (>10°C) promotes decomposition, while low temperatures (<0°C) slow kinetics. A balance at 0–5°C optimizes reaction progress .

Q. How is this compound utilized in developing metal-organic frameworks (MOFs) or enzyme inhibitors?

  • MOF synthesis : Fluorine atoms participate in C–F bond cleavage via rare-earth metals (e.g., Y³⁺), forming μ₃-F bridged clusters. This property is leveraged in designing 3D fluorinated MOFs for gas storage .
  • Enzyme inhibition : The sulfamoyl group mimics natural sulfonamide inhibitors, targeting carbonic anhydrase or bacterial dihydropteroate synthase. Structural analogs show anti-epileptic activity (e.g., Rufinamide derivatives) .

Methodological Considerations

Q. What analytical techniques are prioritized for stability studies of this compound?

  • HPLC-MS : Monitors degradation products (e.g., hydrolyzed sulfonamide or decarboxylated derivatives) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>160°C for 2,6-difluorobenzoic acid derivatives) .

Q. How do computational methods aid in predicting the biological activity of derivatives?

  • Docking simulations : Models interactions with target proteins (e.g., B-Raf kinase for anticancer PET agents). The 2,6-difluoro motif enhances binding affinity by fitting into hydrophobic pockets .
  • QSAR studies : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with pharmacokinetic properties like logP and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid
Reactant of Route 2
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3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.